Chemical and physical properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne
Chemical and physical properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne
An In-depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes technical data with practical insights to serve as a definitive resource.
Introduction: A Molecule of Versatile Functionality
1,4-Bis(2-hydroxyethoxy)-2-butyne, commonly referred to as BEO, is a diol featuring a central alkyne functional group. This unique structure, combining hydrophilic hydroxyethoxy chains with a reactive carbon-carbon triple bond, imparts a versatile chemical character, making it a valuable intermediate in a wide array of chemical syntheses.[1] Its primary applications span from being a critical component in the electroplating industry to a precursor for specialty polymers and surfactants.[2][3] This guide delves into the core scientific principles governing its behavior and utility, offering a robust framework for its application in research and development.
Molecular Identity and Structure
The foundational step in understanding any chemical compound is to establish its precise molecular identity. The structural arrangement of 1,4-Bis(2-hydroxyethoxy)-2-butyne is key to its reactivity and physical characteristics.
Chemical Structure
The molecule consists of a four-carbon butyne chain with ethoxy groups at the 1 and 4 positions, each terminated by a primary hydroxyl group.
Caption: 2D structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne.
Chemical Identifiers
For unambiguous identification and literature retrieval, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| CAS Number | 1606-85-5 | [2][4] |
| IUPAC Name | 2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | [2] |
| Molecular Formula | C₈H₁₄O₄ | [2][4][5] |
| Molecular Weight | 174.19 g/mol | [2][4][5] |
| EINECS Number | 216-526-0 | [2][4] |
| Synonyms | BEO, Ferasine, 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether | [2][3][6] |
Physicochemical Properties: A Quantitative Profile
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and handling requirements.
Physical Properties
These properties are essential for process design, formulation development, and safety assessments.
| Property | Value | Source |
| Appearance | Clear yellow to brown viscous liquid | [3][4][6] |
| Boiling Point | 322.1 °C at 760 mmHg; 71-72 °C at 1 Torr | [6][7] |
| Density | 1.144 g/mL at 25 °C | [4][5][8] |
| Refractive Index | n20/D 1.485 | [4][5][6] |
| Flash Point | >110 °C (>230 °F) | [5][6][8] |
| Solubility | Miscible with water and acids in all proportions | [3] |
| Vapor Pressure | 2.28E-05 mmHg at 25°C | [6][7] |
Chemical Properties
These intrinsic properties are determined by the molecule's structure and are fundamental to its chemical reactivity.
| Property | Value | Source |
| pKa (Predicted) | 13.95 ± 0.10 | [5][7][8] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 6 | [7] |
| LogP | -0.99240 | [7] |
The presence of two hydroxyl groups makes the molecule a hydrogen bond donor, contributing to its miscibility with water.[3] The four oxygen atoms act as hydrogen bond acceptors. The negative LogP value further confirms its hydrophilic nature.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. PubChem and other chemical databases provide access to spectral data for 1,4-Bis(2-hydroxyethoxy)-2-butyne.[2]
Spectroscopic Data Summary
-
¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The spectrum for this molecule is available in public databases.[2][9]
-
¹³C NMR: The carbon NMR provides information on the different carbon environments within the molecule.[9]
-
Infrared (IR) Spectroscopy: IR spectra, available as both FTIR and ATR-IR, reveal the presence of characteristic functional groups, such as O-H stretching from the hydroxyl groups and C≡C stretching from the alkyne bond.[2]
-
Mass Spectrometry (MS): GC-MS data indicates a top peak at an m/z of 69, which can be used for identification in complex mixtures.[2][10]
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines a self-validating system for the structural confirmation of 1,4-Bis(2-hydroxyethoxy)-2-butyne.
Objective: To acquire and interpret the ¹H NMR spectrum to verify the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O is suitable due to the compound's water miscibility and allows for the exchange of the hydroxyl protons, causing their signal to disappear, which can be a useful diagnostic tool.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
Calibrate the instrument and shim the magnetic field to ensure high resolution.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
-
-
Interpretation:
-
Chemical Shifts (δ): Analyze the position of the signals. The methylene protons adjacent to the ether oxygens (C-CH₂-O) and the hydroxyl groups (O-CH₂-C) will have distinct chemical shifts. The protons of the CH₂ groups in the ethoxy chain will also be distinguishable.
-
Integration: The integral of each signal should be proportional to the number of protons it represents.
-
Splitting Patterns: Analyze the multiplicity of the signals (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.
-
Caption: Standard workflow for NMR-based structural verification.
Synthesis and Reactivity
Understanding the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne is essential for its production and for appreciating its role as a chemical intermediate.
Synthesis Pathway
The compound is typically synthesized via the ethoxylation of 2-butyne-1,4-diol. This process involves the reaction of butynediol with ethylene oxide.[8] An alternative synthesis route involves using 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether as a starting material.[4][11]
Caption: Simplified synthesis pathway via ethoxylation.
Chemical Reactivity
The dual functionality of 1,4-Bis(2-hydroxyethoxy)-2-butyne is the cornerstone of its utility.[1]
-
Hydroxyl Groups (-OH): These terminal groups are reactive sites for esterification, etherification, and polymerization reactions, allowing the molecule to be incorporated into larger structures like polyesters and polyurethanes.[1][3]
-
Alkyne Group (C≡C): The internal triple bond can undergo various addition reactions. This includes hydrogenation to form the corresponding alkene or alkane, halogenation, and participation in cycloaddition reactions. This functionality is particularly valuable in creating complex molecular architectures.[1]
Industrial and Research Applications
The unique properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne have led to its use in several specialized fields.
-
Electroplating: It serves as a long-acting brightener and leveling agent in nickel electroplating baths.[3][4][11] Its presence in the plating solution helps to refine the grain size of the nickel coating, resulting in a brighter and more uniform finish.[8]
-
Polymer Chemistry: The diol functionality makes it a useful monomer or chain extender in the synthesis of specialty polymers. The rigid alkyne unit can be incorporated into polymer backbones to enhance thermal stability or to provide a site for further functionalization.[1]
-
Surfactant Precursor: It can be used as a building block for novel non-ionic surfactants. Its structure provides a hydrophilic component (the hydroxyethoxy groups) and a hydrophobic core (the butyne chain), a combination that is fundamental to surfactant activity.[12][13][14]
-
Corrosion Inhibition: It has been shown to act as a corrosion inhibitor for metals in acidic environments.[3]
-
Other Applications: It is also used in the dyeing of acrylic fibers and in the manufacturing of certain herbicides, textile additives, and plasticizers.[3][4][11]
Safety and Handling
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Safety Profile
| Hazard Information | Details | Source |
| Hazard Codes | Xi (Irritant) | [4] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin | [4][6] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [4][6] |
| WGK (Germany) | 3 (Highly hazardous to water) | [4] |
Storage and Handling Recommendations
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] Some sources recommend storage under an inert gas as the compound may be air sensitive.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or under a chemical fume hood.
Conclusion
1,4-Bis(2-hydroxyethoxy)-2-butyne is a highly versatile and functionalized molecule with significant utility in industrial and research settings. Its combination of a reactive alkyne core and terminal hydroxyl groups allows for its use as a brightener in electroplating, a monomer in polymer synthesis, and a precursor for advanced materials. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity, as detailed in this guide, is essential for leveraging its full potential in chemical innovation.
References
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PubChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). China 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5 factory and manufacturers. Retrieved from [Link]
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Wang, X., Bian, Q., Zhi, L., Zhuo, Y., & Guo, L. (2023). Synthesis, Characterization, and Interfacial Properties of Butynediol Ethoxylate-Based Tetrasiloxanes as Low-Foam Surfactants. Langmuir. Retrieved from [Link]
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Wang, X., Bian, Q., Zhi, L., Zhuo, Y., & Guo, L. (2023). Synthesis, Characterization, and Interfacial Properties of Butynediol Ethoxylate-Based Tetrasiloxanes as Low-Foam Surfactants. PubMed. Retrieved from [Link]
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GlobalChemMall. (n.d.). The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Advanced Chemical Synthesis. Retrieved from [Link]
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Jinan Future chemical Co.,Ltd. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS 1606-85-5. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Interfacial Properties of Butynediol Ethoxylate-Based Tetrasiloxanes as Low-Foam Surfactants | Request PDF. Retrieved from [Link]
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LookChem. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link]
- Google Patents. (2017). US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols.
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Henan Allgreen Chemical Co.,Ltd. (n.d.). 1606-85-5,1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link]
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Mallak Specialties Pvt Ltd. (n.d.). Butyne Diol EO. Retrieved from [Link]
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Kyoto University Research Information Repository. (1954). Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. Retrieved from [Link]
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GlobalChemMall. (n.d.). 1,4-Bis(2-hydroxyethoxy)-2-butyne. Retrieved from [Link]
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